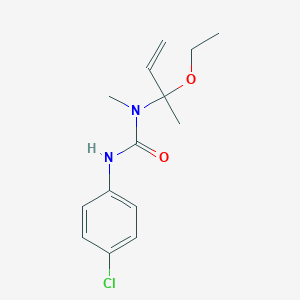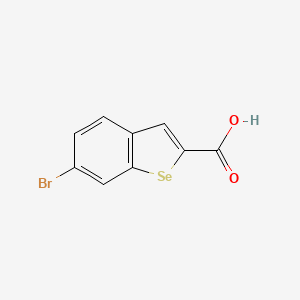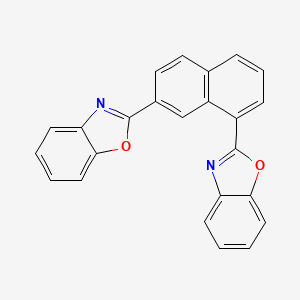
2,2'-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) is an organic compound with the molecular formula C24H14N2O2. It is known for its applications as a fluorescent brightener, particularly in the textile and paper industries. This compound is characterized by its ability to absorb ultraviolet light and re-emit it as visible blue light, enhancing the appearance of whiteness in materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) typically involves the condensation of naphthalene derivatives with benzoxazole derivatives. One common method includes the reaction of 1,7-diaminonaphthalene with 2-hydroxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the final product.
Reaction Conditions:
Temperature: 80-100°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Ethanol or methanol
Industrial Production Methods
In industrial settings, the production of 2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring and optimization to ensure high yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the staining of biological samples for fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Widely used as a fluorescent brightener in textiles, paper, and detergents.
Mecanismo De Acción
The mechanism of action of 2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) involves the absorption of ultraviolet light and subsequent emission of visible blue light. This process is facilitated by the conjugated system of double bonds in the molecule, which allows for efficient energy transfer. The emitted light enhances the appearance of whiteness in materials by compensating for yellowish tones.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Naphthalene-1,4-diyl)bis(1,3-benzoxazole)
- 2,2’-(Naphthalene-1,8-diyl)bis(1,3-benzoxazole)
- 2,2’-(Naphthalene-2,3-diyl)bis(1,3-benzoxazole)
Uniqueness
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) is unique due to its specific structural arrangement, which provides optimal fluorescent properties. Compared to its analogs, it offers superior stability and brightness, making it highly effective as a fluorescent brightener in various applications.
Propiedades
Número CAS |
65475-16-3 |
|---|---|
Fórmula molecular |
C24H14N2O2 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-[7-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C24H14N2O2/c1-3-10-21-19(8-1)25-23(27-21)16-13-12-15-6-5-7-17(18(15)14-16)24-26-20-9-2-4-11-22(20)28-24/h1-14H |
Clave InChI |
NLCDALPOXQSMFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=CC=C4C5=NC6=CC=CC=C6O5)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


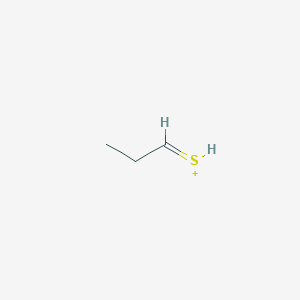

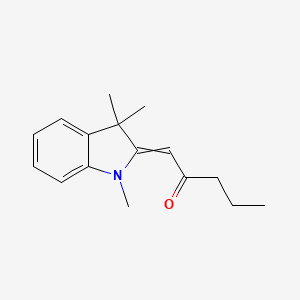
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)

![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
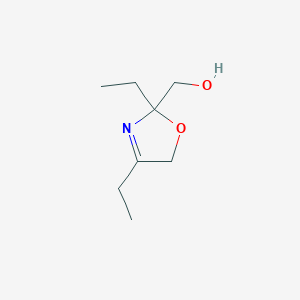
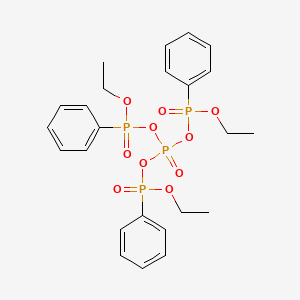
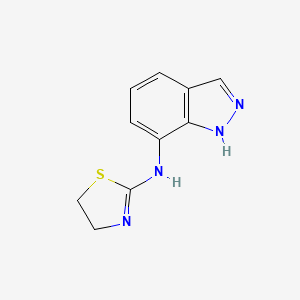
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)

